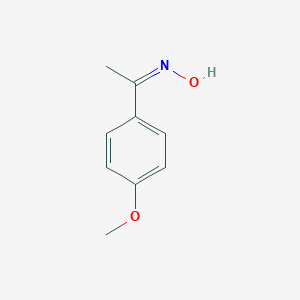

4'-Methoxyacetophenone oxime

説明

Contextualization within Modern Oxime Chemistry Research

The field of oxime chemistry is foundational to modern organic synthesis, highlighted by landmark discoveries like the Beckmann rearrangement, which converts oximes into amides. acs.org This reaction is industrially vital for producing caprolactam, the monomer for nylon-6. acs.org Within this broad context, 4'-methoxyacetophenone (B371526) oxime emerges as a versatile reagent and building block.

Modern research has expanded the utility of oximes far beyond classical rearrangements. They are recognized as ambidentate nucleophiles, capable of reacting at either the oxygen or nitrogen atom, a property exploited in both metal-free and metal-catalyzed functionalization reactions. acs.org Research has demonstrated the use of 4'-methoxyacetophenone oxime in sophisticated catalytic systems. For instance, it participates in asymmetric oxa-Michael additions to α,β-unsaturated aldehydes when activated by a chiral iron(II) catalyst. acs.org

Furthermore, derivatives of this compound, such as its esters and ethers, are subjects of significant academic inquiry. acs.org These derivatives serve as precursors to generate radicals under photolytic or microwave-assisted conditions. The resulting iminyl radicals, for example, can undergo cyclization to produce complex heterocyclic structures like phenanthridines. acs.org This positions this compound as a key starting material for developing novel synthetic methodologies.

Significance and Research Potential of the Chemical Compound in Contemporary Academia

The academic significance of this compound stems from its potential applications in organic synthesis, medicinal chemistry, and coordination chemistry. cymitquimica.com It is recognized as a valuable intermediate for the production of various agrochemicals and pharmaceuticals. cymitquimica.com

A key feature of the molecule is the oxime group's ability to form coordination complexes with a variety of metal ions. cymitquimica.com This property is of considerable interest for developing new materials and catalysts. Research on the related compound, 2'-hydroxy-4'-methoxyacetophenone oxime, has shown that its cobalt(II) complex exhibits antimicrobial properties, suggesting a potential avenue of investigation for this compound complexes as well. researchgate.net The ability to chelate with metals opens up research into its use in areas like selective metal extraction and spectroscopic analysis. researchgate.net

The compound has also been identified as a dopamine (B1211576) β-hydroxylase inhibitor, indicating its potential as a scaffold in medicinal chemistry and drug discovery. cymitquimica.com Its precursor, 4'-methoxyacetophenone, is already used as a chemical intermediate in the manufacturing of pharmaceuticals and resins. fishersci.ca The derivatization of this precursor into the oxime enhances its chemical versatility, particularly for creating carbon-nitrogen bonds, which are ubiquitous in biologically active molecules. The biocatalytic reduction of its parent ketone to produce chiral alcohols is also an area of active research, highlighting the importance of this chemical family in asymmetric synthesis. nih.gov The continued exploration of this compound and its reactions is poised to contribute to advancements in synthetic chemistry, materials science, and the development of new bioactive agents.

Table 2: Mentioned Chemical Compounds

| Compound Name |

|---|

| 2'-hydroxy-4'-methoxyacetophenone oxime |

| 4'-Methoxyacetophenone |

| This compound |

| Caprolactam |

| Cobalt(II) |

| Dopamine |

| Iron(II) |

| p-Methoxyacetophenone oxime |

Structure

2D Structure

3D Structure

特性

IUPAC Name |

(NE)-N-[1-(4-methoxyphenyl)ethylidene]hydroxylamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2/c1-7(10-11)8-3-5-9(12-2)6-4-8/h3-6,11H,1-2H3/b10-7+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXOHMWCSTKXDLH-JXMROGBWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=NO)C1=CC=C(C=C1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=N\O)/C1=CC=C(C=C1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Reaction Protocols

Conventional Synthetic Routes to 4'-Methoxyacetophenone (B371526) Oxime

The most common and direct method for preparing 4'-Methoxyacetophenone oxime involves the reaction of the corresponding ketone with a hydroxylamine (B1172632) salt. This nucleophilic addition to the carbonyl group is a well-established transformation in organic synthesis. researchgate.net

Condensation of 4'-Methoxyacetophenone with Hydroxylamine Hydrochloride

The standard synthesis of this compound is achieved through the condensation reaction between 4'-Methoxyacetophenone and hydroxylamine hydrochloride (NH₂OH·HCl). researchgate.netrsc.org In this reaction, the nitrogen atom of hydroxylamine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acetophenone (B1666503). The resulting intermediate then undergoes dehydration to yield the final oxime product, typically as a mixture of (E) and (Z) isomers.

The general reaction is as follows: CH₃OC₆H₄C(O)CH₃ + NH₂OH·HCl → CH₃OC₆H₄C(NOH)CH₃ + H₂O + HCl

A base is typically required to neutralize the hydrochloric acid liberated during the reaction, which drives the equilibrium towards the product and prevents the protonation of the hydroxylamine nucleophile. researchgate.netacs.org

Optimization of Reaction Parameters (e.g., solvent systems, basic additives, temperature profiles)

The efficiency and yield of the oximation reaction are highly dependent on several parameters, including the choice of solvent, the nature of the basic additive, and the reaction temperature.

Solvent Systems: Polar protic solvents are commonly employed to facilitate the dissolution of the reactants, particularly the hydroxylamine hydrochloride salt. acs.org Ethanol (B145695), often mixed with water, is a frequent choice. rsc.org For instance, a mixture of ethanol and water has been used in the synthesis of similar acetophenone oximes. rsc.org Methanol is another effective solvent, demonstrating good results in the oximation of complex ketones. acs.org The choice of solvent can influence reaction rates and, in some cases, the isomeric ratio of the resulting oxime.

Basic Additives: The addition of a base is crucial for neutralizing the HCl generated from hydroxylamine hydrochloride. acs.orgasianpubs.org This prevents the formation of the non-nucleophilic hydroxylammonium ion. A variety of bases can be used, ranging from inorganic bases like sodium hydroxide (B78521) (NaOH), sodium carbonate (Na₂CO₃), and sodium acetate (B1210297) (NaOAc), to organic bases such as pyridine (B92270) and triethylamine (B128534) (NEt₃). rsc.orgacs.orgrsc.orgasianpubs.org The selection of the base can impact the reaction's pH, which should ideally be maintained in a range of 7-8 for optimal results. acs.org In some solvent-free "grinding" methods, Na₂CO₃ has proven to be an effective catalyst. asianpubs.orgasianpubs.org

Temperature Profiles: Reaction temperatures can vary from room temperature to reflux conditions, depending on the reactivity of the ketone and the chosen solvent system. rsc.orgasianpubs.org For example, the synthesis of acetophenone oxime, a related compound, is conducted at 80°C for 3 hours. rsc.org In contrast, some procedures using grinding techniques can be completed at room temperature in a much shorter time. asianpubs.orgasianpubs.org Optimization studies have shown that for certain substrates, increasing the temperature does not necessarily improve the yield and can sometimes lead to side products.

Table 1: Optimization of Reaction Conditions for Oximation This table is a representative summary based on general findings in the literature; specific conditions for 4'-Methoxyacetophenone may vary.

| Parameter | Variation | General Outcome/Observation | Reference |

|---|---|---|---|

| Solvent | Ethanol/Water | Commonly used, good for dissolving reactants. | rsc.org |

| Methanol | Preferred in some literature due to good precedent. | acs.org | |

| Base | Sodium Hydroxide (NaOH) | Strong base, effective in driving the reaction. | rsc.org |

| Sodium Carbonate (Na₂CO₃) | Effective, especially in solvent-free grinding methods. | asianpubs.orgasianpubs.org | |

| Sodium Acetate (NaOAc) | A milder base, used to maintain optimal pH. | acs.org | |

| Temperature | Room Temperature | Sufficient for high-yield synthesis, particularly with grinding methods. | asianpubs.org |

| 80°C to Reflux | Used in traditional solvent-based methods to ensure reaction completion. | researchgate.netrsc.org |

Synthesis of Substituted this compound Derivatives

The core structure of this compound can be modified to create a variety of derivatives with tailored properties, including phenolic and chalcone-based analogues.

Preparation of Phenolic Hydroxy-4'-methoxyacetophenone Oximes

Phenolic hydroxy derivatives of this compound are synthesized from precursors that contain both methoxy (B1213986) and hydroxy functionalities on the aromatic ring. A key example is the synthesis of 2'-hydroxy-4'-methoxyacetophenone oxime. This compound is prepared from 2'-hydroxy-4'-methoxyacetophenone (paeonol) via a standard oximation reaction with hydroxylamine, following a protocol similar to the one described for the non-phenolic parent compound. researchgate.net The synthesis of 4-hydroxyacetophenone oxime from 4-hydroxyacetophenone and hydroxylamine hydrochloride in the presence of potassium hydroxide has also been reported, yielding the product as a solid material. arpgweb.com The presence of the phenolic hydroxyl group introduces a potential site for further chemical modification or for chelation with metal ions. researchgate.net

Synthetic Approaches to Chalcone (B49325) Oxime Analogues Bearing Methoxy Substituents

Chalcones, or 1,3-diphenyl-2-propen-1-ones, are important precursors for flavonoids and possess a reactive α,β-unsaturated carbonyl system. acs.org Chalcone oximes, particularly those with methoxy substituents, are of interest for their potential biological activities. nih.govresearchgate.net

The synthesis of these analogues typically involves a two-step process:

Claisen-Schmidt Condensation: First, a chalcone is synthesized. This is commonly achieved through a base-catalyzed Claisen-Schmidt condensation between a substituted acetophenone and a substituted benzaldehyde. rsc.orgscitepress.org To create a chalcone related to 4'-methoxyacetophenone, one could react 4'-methoxyacetophenone with a suitable benzaldehyde. For example, reacting 4-methoxyacetophenone with 4-hydroxybenzaldehyde (B117250) using NaOH as a catalyst yields 4-hydroxy-4'-methoxychalcone. scitepress.org

Oximation: The resulting chalcone is then converted to its corresponding oxime. This is done by reacting the α,β-unsaturated ketone with hydroxylamine hydrochloride in the presence of a base. researchgate.net The reaction selectively converts the carbonyl group into an oxime functional group while leaving the carbon-carbon double bond intact.

The presence and position of methoxy groups on either aromatic ring of the chalcone framework can be varied by selecting the appropriate starting acetophenone and benzaldehyde, leading to a diverse library of chalcone oxime analogues. nih.govmdpi.com

Chemical Transformations and Mechanistic Investigations

Beckmann Rearrangement and Related Catalyzed Isomerizations

The Beckmann rearrangement, a classic acid-catalyzed conversion of an oxime to an amide, is a fundamental transformation for 4'-Methoxyacetophenone (B371526) oxime. nih.govresearchgate.netnumberanalytics.com This reaction and its variations are pivotal in synthetic chemistry. nih.gov

The traditional Beckmann rearrangement of 4'-Methoxyacetophenone oxime to yield N-(4-methoxyphenyl)acetamide is typically facilitated by strong acids. nih.govunive.it The generally accepted mechanism involves the protonation of the oxime's hydroxyl group, converting it into a good leaving group (water). numberanalytics.comorganic-chemistry.org This is followed by the migration of the aryl group positioned anti-periplanar to the leaving group, leading to the formation of a nitrilium ion intermediate. Subsequent hydration and tautomerization of this intermediate afford the final amide product. nih.gov

Studies have explored various acid catalysts for this transformation. Trifluoroacetic acid (TFA) has been demonstrated to be an effective organocatalyst for the rearrangement of acetophenone (B1666503) oximes, including 4-hydroxyacetophenone oxime. unive.it The reaction proceeds through the formation of a reactive trifluoroacetylated intermediate. unive.it While traditional methods often require harsh conditions, newer protocols aim for milder alternatives. For instance, the use of a catalytic resin like Amberlyst 15 in acetic acid has been employed for the rearrangement of 4-hydroxyacetophenone oxime. libretexts.org

The following table summarizes the conversion of various acetophenone oximes to their corresponding amides under different acid-catalyzed conditions.

| Oxime Substrate | Catalyst/Reagent | Solvent | Product | Yield (%) | Reference |

| 4-Hydroxyacetophenone oxime | Trifluoroacetic acid (TFA) | Nitroethane | N-acetyl-4-hydroxyacetanilide | Quantitative | unive.it |

| Acetophenone oxime | Trifluoroacetic acid (TFA) | Nitroethane | N-phenylacetamide | Quantitative | unive.it |

| 4-Hydroxyacetophenone oxime | Amberlyst 15 | Acetic Acid | N-acetyl-4-hydroxyacetanilide | 66.7 | libretexts.org |

| Diphenylmethanone oxime | Cyanuric chloride/DMSO | Not specified | N-Benzoyl-aniline | High | lookchem.com |

| Various Ketoximes | Industrial fresh fluorgypsum | Toluene | Corresponding amides/lactams | High | researchgate.net |

This table is interactive. Click on the headers to sort the data.

Metal catalysts offer an alternative to traditional acid-mediated Beckmann rearrangements, often providing milder reaction conditions and different selectivities. acs.org A variety of metal-based systems have been investigated for the rearrangement of oximes. For instance, mercury nanoparticles (HgNPs) have been shown to catalyze the Beckmann rearrangement of ketoximes, including 4-methoxyacetophenone oxime, to the corresponding amides. rsc.org

Other metal catalysts, such as those based on ruthenium, have been employed for the conversion of aldoximes to amides. acs.org While the specific mechanism can vary depending on the metal and ligands, a general pathway may involve coordination of the oxime to the metal center, which facilitates the rearrangement process. In some cases, the metal can activate the hydroxyl group, promoting the migratory insertion of the adjacent group.

The development of metal-catalyzed methods continues to be an active area of research, with the goal of creating more efficient and environmentally benign processes.

Beyond the classic conversion to amides, modified Beckmann rearrangement conditions can be employed to synthesize other valuable nitrogen-containing compounds like imidates and amidines from this compound. nih.govrsc.org

A notable example involves the use of sulfone iminium fluoride (B91410) (SIF) reagents. nih.gov This modified Beckmann rearrangement proceeds through the in-situ formation of an imidoyl fluoride intermediate from the oxime. nih.govrsc.org This reactive intermediate can then be trapped by nucleophiles. The addition of an alcohol leads to the formation of an imidate, while the introduction of an amine yields an amidine. nih.govrsc.orgresearchgate.net This method is characterized by its mild conditions and rapid reaction times. For example, this compound can be converted to the corresponding imidoyl fluoride, which then reacts with morpholine (B109124) to give the amidine product in high yield. rsc.org

The synthesis of amidines can also be achieved through one-pot, multi-component reactions, although these may not strictly follow a Beckmann-type pathway. frontiersin.orgresearchgate.net For instance, the reaction of a ketone, an alicyclic amine, and an electrophilic azide (B81097) can produce amidine structures. frontiersin.org

The following table showcases the synthesis of imidates and amidines from oxime precursors using various methodologies.

| Oxime Substrate | Reagent/Catalyst | Nucleophile | Product Type | Yield (%) | Reference |

| 4-Methoxyacetophenone oxime | Sulfone iminium fluoride (SIF) | Morpholine | Amidine | 87 | rsc.org |

| Acetophenone oxime | Sulfone iminium fluoride (SIF) | Morpholine | Amidine | 92 | nih.gov |

| N-allyl ynamides | Heat, 4 Å molecular sieves | Alcoholic solvents | α-allyl imidates | Moderate to excellent | rroij.com |

| Nitriles | Trihaloethanol, HCl | - | Trifluoro- and trichloroethyl imidates | Not specified | organic-chemistry.org |

This table is interactive. Click on the headers to sort the data.

Metal-Catalyzed Beckmann Rearrangement Mechanisms

Radical-Mediated Processes Involving Oxime Scission

In addition to ionic pathways, this compound and its derivatives can undergo transformations involving radical intermediates. These processes typically involve the cleavage of the N-O bond to generate iminyl radicals, which can then participate in a variety of subsequent reactions. wiley.com

Iminyl radicals can be generated from oxime derivatives, such as oxime carbonates and oxime carbamates, through photolysis. acs.orgacs.org The homolytic cleavage of the N-O bond is often promoted by UV irradiation, sometimes in the presence of a photosensitizer like 4-methoxyacetophenone (MAP). acs.orgrsc.orgthieme-connect.combeilstein-journals.org The efficiency of this photochemical N-O bond homolysis is influenced by the substituents on the imine unit, with aromatic groups generally favoring radical formation. semanticscholar.org

Electron Paramagnetic Resonance (EPR) spectroscopy is a key technique for the direct detection and characterization of these transient iminyl radical species. acs.orgbeilstein-journals.org Studies using EPR have confirmed the formation of iminyl radicals from the photolysis of oxime carbamates, providing insight into the initial steps of these radical reactions. acs.org

For example, iminyl radicals generated from oxime esters can participate in iron-catalyzed radical cascade cyclizations with isocyanides to form complex heterocyclic structures like 1-cyanoalkyl isoquinolines and 6-cyanoalkyl phenanthridines. rsc.org In other systems, the direct intermolecular coupling of unprotected oximes can be achieved through dual copper/organophotoredox catalysis under green light irradiation. wiley.com This approach enables the concurrent activation of both the N-OH and α-C(sp³)–H bonds of the free oxime, leading to the formation of multisubstituted pyridines. wiley.com

These radical-mediated transformations highlight the versatility of the oxime functional group as a precursor for a diverse array of chemical structures, moving beyond its traditional role in the Beckmann rearrangement.

Intramolecular Radical Cyclizations

The derivatives of this compound, particularly its oxime esters, serve as effective precursors for generating iminyl radicals, which can participate in synthetically valuable intramolecular cyclization reactions. mdpi.com The process is typically initiated by the homolysis of the weak N-O bond in the oxime ester, often promoted by photolysis. mdpi.comacs.org This bond scission yields an iminyl radical and an acyloxyl radical. mdpi.com The acyloxyl radical frequently undergoes rapid decarboxylation to produce a carbon-centered radical and carbon dioxide. mdpi.com

The resulting iminyl radical, derived from the this compound core, is a key intermediate for constructing nitrogen-containing heterocyclic structures. researchgate.net In the presence of an appropriately positioned intramolecular carbon-carbon double bond, the iminyl radical can undergo a cyclization reaction to form new ring systems, such as 1-pyrrolines. researchgate.net Research has demonstrated that photocatalytic methods are effective for these transformations. researchgate.net Interestingly, 4-methoxyacetophenone itself is often employed as a photosensitizer in these reactions, where it facilitates the necessary energy transfer to promote the initial N-O bond cleavage. mdpi.comacs.org The presence of methoxy (B1213986) groups on the aryl ring of the oxime is generally considered beneficial for radical generation. mdpi.com These cyclization strategies provide a pathway to complex nitrogen-containing molecules from relatively simple starting materials. researchgate.net

Electrophilic and Nucleophilic Additions and Substitutions

Asymmetric Oxa-Michael Addition Reactions

This compound can function as an oxygen-centered nucleophile in conjugate addition reactions, most notably in the asymmetric oxa-Michael addition to α,β-unsaturated compounds. acs.org This reaction represents a powerful tool for forming C-O bonds and creating chiral, highly functionalized molecules. researchgate.netrsc.org

Research has shown that p-methoxyacetophenone oxime can add to α,β-unsaturated aldehydes in the presence of a chiral iron(II) catalyst. acs.org This process facilitates the enantioselective formation of oxime ethers. The oxime group's nucleophilicity is harnessed to attack the β-carbon of the unsaturated system, a reaction that can be rendered highly stereoselective through the use of chiral catalysts. acs.orgnih.gov Such reactions are significant in the field of organocatalysis and transition-metal catalysis for the synthesis of complex, potentially bioactive compounds. rsc.org

Table 1: Asymmetric Oxa-Michael Addition of p-Methoxyacetophenone Oxime

| Reactant 1 | Reactant 2 | Catalyst System | Product Type | Ref |

|---|

Esterification Reactions for Oxime Ester Formation

Oxime esters of 4'-methoxyacetophenone are key intermediates for various transformations, particularly radical reactions. mdpi.com These esters are synthesized through standard esterification procedures where the hydroxyl group of the oxime reacts with a carboxylic acid or its derivative. researchgate.net

The reaction is typically catalyzed by an acid, such as concentrated sulfuric acid. chemguide.co.uk The mechanism involves the protonation of the carboxylic acid by the catalyst, which activates the carbonyl carbon towards nucleophilic attack by the oxygen atom of the this compound. chemguide.co.uk A tetrahedral intermediate is formed, which then eliminates a molecule of water after a proton transfer step. chemguide.co.uk The final deprotonation of the resulting species regenerates the acid catalyst and yields the desired oxime ester. chemguide.co.uk This process has been successfully applied to structurally similar oximes, such as apocynin oxime, which was esterified with various fatty acids in high yields. researchgate.net

Electrochemical Reduction Studies

Voltammetric Behavior and Electrode Mechanisms

The electrochemical reduction of substituted acetophenone oximes, including methoxy-substituted analogues, has been investigated using techniques like DC polarography and cyclic voltammetry to elucidate the electrode mechanism. Studies on closely related compounds such as o-methoxyacetophenone oxime and 3,4-dimethoxyacetophenone oxime provide a strong basis for understanding the behavior of the 4'-methoxy isomer.

In acidic media (pH 2.0 to 6.0), these oximes typically exhibit a single, well-defined reduction wave or peak. This electrochemical event is attributed to the reduction of the protonated azomethine group (>C=N-OH). The process is generally irreversible and diffusion-controlled, as indicated by linear plots of peak current versus the square root of the scan rate passing through the origin. In neutral or alkaline conditions (pH above ~6.5), the oxime becomes electro-inactive, likely due to the formation of an electro-inactive anion that is difficult to reduce.

Table 2: Representative Voltammetric Data for Methoxy-Substituted Acetophenone Oximes in Acidic Media

| Compound | Technique | pH | E₁/₂ or Eₚ (V vs. SCE) | Mechanism Detail | Ref |

|---|---|---|---|---|---|

| o-Methoxyacetophenone oxime | DC Polarography | 2.0 | -0.62 | Diffusion-controlled, irreversible |

Identification of Reduction Products (e.g., Amines)

The primary product from the electrochemical reduction of substituted acetophenone oximes in acidic media is the corresponding primary amine. researchgate.net This transformation involves a four-electron process, a finding supported by millicoulometric studies on related compounds.

Table 3: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 4-Methoxyacetophenone |

| 1-Pyrroline |

| p-Methoxyacetophenone oxime |

| 4-Methoxybenzaldehyde oxime |

| Apocynin (4-hydroxy-3-methoxy acetophenone) |

| Apocynin oxime |

| Sulfuric acid |

| Carbon dioxide |

| o-Methoxyacetophenone oxime |

Coordination Chemistry and Ligand Properties

Complexation with Transition Metal Ions

The interaction of 4'-Methoxyacetophenone (B371526) oxime with transition metal ions leads to the formation of metal-ligand complexes, a process central to its application in various chemical fields.

The synthesis of metal chelates of 4'-Methoxyacetophenone oxime and its derivatives typically involves the reaction of the ligand with a corresponding metal salt in a suitable solvent. For instance, complexes of a related ligand, 2-hydroxy-4-methoxy acetophenone (B1666503) oxime (HMAOX), with Cu(II), Ni(II), Co(II), Mn(II), and VO(II) have been isolated. orientjchem.orgresearchgate.net The general procedure involves dissolving the oxime ligand in a solvent like ethanol (B145695) and adding a solution of the metal salt, often followed by heating or adjusting the pH to facilitate complex formation. researchgate.netresearchgate.net Similarly, Schiff base complexes derived from the condensation of 2-hydroxy-4-methoxyacetophenone with ethylenediamine (B42938) have been synthesized by reacting the resulting ligand with metal salts. A Co(II) complex of 2'-hydroxy-4'-methoxyacetophenone oxime (HMAOX) was synthesized from paeonol (B1678282) oxime using standard protocols. researchgate.net

The stoichiometry of the metal complexes of this compound and its analogues has been a subject of detailed investigation. Elemental analysis and spectrophotometric methods, such as Job's method of continuous variation and the mole ratio method, have been employed to determine the metal-to-ligand ratio. nist.govmaterialsciencejournal.org For several transition metal complexes with the related 2-hydroxy-4-methoxy acetophenone oxime (HMAOX), a 1:2 metal-to-ligand (ML2) stoichiometry has been consistently reported. researchgate.netorientjchem.org This stoichiometry was also found for Co(II), Ni(II), and Cu(II) chelates of a 2-hydroxy-4-methoxyacetophenone oxime-formaldehyde resin. researchgate.net

Infrared (IR) spectral studies provide crucial insights into the coordination modes of the ligand. In complexes of the related 2-hydroxy-4-methoxy acetophenone oxime, the disappearance of the phenolic -OH stretching band and shifts in the C=N and N-O stretching frequencies suggest coordination through the phenolic oxygen and the nitrogen of the oximino group. researchgate.netorientjchem.org This bidentate chelation, involving both oxygen and nitrogen atoms, is a common feature for this class of ligands, leading to the formation of stable chelate rings.

Synthesis of Metal-4'-Methoxyacetophenone Oxime Chelates

Structural Elucidation of Metal Complexes

The determination of the structure of these metal complexes is essential for understanding their properties and potential applications.

The coordination geometry of the central metal ion in these complexes is influenced by the nature of the metal ion and the ligand. Magnetic susceptibility measurements and electronic spectra are key techniques used to elucidate these geometries. For complexes of the related 2-hydroxy-4-methoxy acetophenone oxime, different geometries have been proposed. The Cu(II) complex is suggested to have a square-planar geometry. orientjchem.org In contrast, the Co(II) complex is indicated to be tetrahedral in nature. researchgate.netorientjchem.org For the chelates of a 2-hydroxy-4-methoxyacetophenone oxime-formaldehyde resin, diffuse reflectance spectra and magnetic moment data suggested a tetrahedral structure for Ni(II) and Co(II) chelates, while the Cu(II) chelate was proposed to have a square planar structure. researchgate.netresearchgate.net Transition metals can commonly adopt tetrahedral, square planar, or octahedral geometries depending on their coordination number and electronic configuration. libretexts.org

Table 1: Proposed Coordination Geometries for Metal Complexes of 2-Hydroxy-4-Methoxyacetophenone Oxime and its Formaldehyde (B43269) Resin

| Metal Ion | Ligand | Proposed Geometry | Reference |

|---|---|---|---|

| Cu(II) | 2-Hydroxy-4-methoxy acetophenone oxime | Square-planar | orientjchem.org |

| Co(II) | 2-Hydroxy-4-methoxy acetophenone oxime | Tetrahedral | researchgate.netorientjchem.org |

| Ni(II) | 2-Hydroxy-4-methoxyacetophenone oxime-formaldehyde resin | Tetrahedral | researchgate.netresearchgate.net |

| Co(II) | 2-Hydroxy-4-methoxyacetophenone oxime-formaldehyde resin | Tetrahedral | researchgate.netresearchgate.net |

Note: This table is based on studies of the closely related 2-hydroxy derivative and a resin incorporating the oxime.

The stability of the metal complexes is a critical parameter, often quantified by the stability constant (K). For the Co(II) complex of 2'-hydroxy-4'-methoxyacetophenone oxime, the stability constant was determined to be 3.18 x 10⁸. researchgate.net The standard free energy of formation (ΔG°) for this complex was calculated to be -11.169 kcal/mol at 27°C, indicating a spontaneous and thermodynamically favorable complexation reaction. researchgate.net Similarly, for a Mn(II) complex with 2-hydroxy-4-methoxy acetophenone oxime, the stability constant was found to be 5.648 x 10⁷, with a standard free energy of formation of -1.06 kcal/mol at 30°C. nist.gov Theoretical studies on the related 4-methoxyacetophenone thiosemicarbazone have also shown that complexation with Ni(II), Pd(II), and Pt(II) is thermodynamically feasible. wiley.com

Thermogravimetric analysis (TGA) has been used to assess the thermal stability of these complexes. Chelates of Cu(II) and Ni(II) with 2-hydroxy-4-methoxy acetophenone oxime were found to be stable up to 282°C and 285°C, respectively, while the Co(II) and Mn(II) chelates were stable above 300°C. orientjchem.org

Table 2: Stability and Thermodynamic Data for Metal Complexes of 2-Hydroxy-4'-Methoxyacetophenone Oxime

| Metal Ion | Stability Constant (K) | Standard Free Energy (ΔG°) | Temperature (°C) | Reference |

|---|---|---|---|---|

| Co(II) | 3.18 x 10⁸ | -11.169 kcal/mol | 27 | researchgate.net |

Note: This table is based on studies of the closely related 2-hydroxy derivative.

Determination of Coordination Geometries (e.g., Tetrahedral, Square Planar)

Development of Oxime-Based Chelating Materials

The chelating properties of this compound and its derivatives have been exploited in the development of materials for ion exchange and separation. A notable example is the synthesis of a 2-hydroxy-4-methoxyacetophenone oxime-formaldehyde resin. researchgate.net This resin was prepared through the condensation of 2-hydroxy-4-methoxyacetophenone oxime with formaldehyde. researchgate.net The resulting polymer acts as a chelating ion-exchange resin, capable of binding metal ions. researchgate.net Studies on this resin showed its ability to form chelates with Co(II), Ni(II), and Cu(II), with a metal-to-ligand ratio of 1:2. researchgate.net Such chelating resins are of interest for applications in the selective removal and concentration of metal ions from aqueous solutions. ias.ac.inacs.orgderpharmachemica.com

Synthesis and Characterization of Oxime-Formaldehyde Resins

The synthesis of chelating resins based on derivatives of 4-methoxyacetophenone has been a subject of interest for their potential in various applications. One such resin is created through the condensation polymerization of 2-hydroxy-4-methoxyacetophenone oxime with formaldehyde. researchgate.net This process results in a polymeric structure with repeating units that are well-suited for coordinating with metal ions.

The characterization of this resin involves several analytical techniques to determine its structural and physical properties. Infrared (IR) spectral studies are crucial in confirming the structure of the resin. These studies show that in the metal chelates of the resin, the metal ions are coordinated through the nitrogen atom of the oximino group and the oxygen atom of the phenolic hydroxyl group. tandfonline.com The presence of methylene (B1212753) bridges, which are characteristic of formaldehyde-based resins, is also confirmed by IR spectroscopy. researchgate.net

The number-average molecular weights of these resins have been determined using methods such as vapor pressure osmometry and nonaqueous conductometric titration. For the 2-hydroxy-4-methoxyacetophenone oxime-formaldehyde resin, these methods have yielded number-average molecular weights of approximately 2200 ± 10% and 2500 g/mol , respectively. researchgate.net

Elemental analysis of the metal chelates formed with this resin consistently indicates a metal-to-ligand ratio of 1:2. researchgate.net Further structural insights are provided by diffuse reflectance spectra and magnetic moment measurements. These analyses have shown that with this resin, Ni(II) and Co(II) chelates typically exhibit a tetrahedral structure, while Cu(II) chelates tend to have a square planar geometry. researchgate.netresearchgate.net

Table 1: Physicochemical Properties of 2-Hydroxy-4-methoxyacetophenone Oxime-Formaldehyde Resin and its Metal Chelates

| Property | 2-Hydroxy-4-methoxyacetophenone Oxime-Formaldehyde Resin | Cu(II) Chelate | Ni(II) Chelate | Co(II) Chelate |

|---|---|---|---|---|

| Number-Average Molecular Weight ( g/mol ) | 2200 - 2500 | - | - | - |

| Metal-to-Ligand Ratio | - | 1:2 | 1:2 | 1:2 |

| Geometry of Metal Chelate | - | Square Planar | Tetrahedral | Tetrahedral |

This table is generated based on available research data for interactive use.

Metal Ion Sequestration and Separation Applications of Resins

The chelating properties of oxime-formaldehyde resins make them effective agents for the sequestration and separation of metal ions from aqueous solutions. The 2-hydroxy-4-methoxyacetophenone oxime-formaldehyde resin, in particular, has been studied for its ability to bind with various divalent metal ions. researchgate.net

The efficiency of metal ion uptake by these resins is often evaluated using the batch equilibration method. This involves measuring the distribution of a given metal ion between the resin and a solution containing the metal ion. Such studies are typically conducted over a wide range of pH values and in media with different ionic strengths to understand the optimal conditions for metal sequestration. ias.ac.in

Research on related resins, such as those derived from 2-hydroxy-4-methoxyacetophenone and its derivatives, has shown a significant capacity for ion exchange. For instance, a resin synthesized from 2-hydroxy-4-methoxybenzophenone, 1,5-diaminonaphthalene, and formaldehyde demonstrated higher selectivity for Cu²⁺ and Ni²⁺ ions over Co²⁺, Zn²⁺, and Pb²⁺ ions. ijsra.net Similarly, resins derived from o-hydroxyacetophenone have been shown to preferentially remove Cu(II) from mixtures with Ni(II). nih.gov

The rate of metal ion uptake is another important factor in the practical application of these resins. Studies on a related 2-hydroxy-4-methoxyacetophenone-urea-formaldehyde resin revealed that the time to reach equilibrium varies for different metal ions. For example, UO₂²⁺ and Fe³⁺ ions reached equilibrium in just over three hours, while Cu²⁺ and Ni²⁺ required about six hours. ias.ac.in The rate of metal ion uptake was found to follow the order: UO₂²⁺, Fe³⁺ > Cu²⁺ > Ni²⁺ > Mn²⁺, Co²⁺, Zn²⁺. ias.ac.in

The selectivity of these resins for certain metal ions allows for their use in separation processes. For instance, the differing distribution ratios of metal ions at various pH levels can be exploited for selective separation. In the case of the 2-hydroxy-4-methoxyacetophenone-urea-formaldehyde resin, the distribution ratio for Fe³⁺ was significantly higher than that of Cu²⁺ at a pH of 2.5, suggesting that an efficient separation of these two ions is achievable. ias.ac.in

Table 2: Metal Ion Uptake Properties of a Related 2-Hydroxy-4-methoxyacetophenone-urea-formaldehyde Resin

| Metal Ion | Time to Reach Equilibrium (hours) | Distribution Ratio (at optimal pH) |

|---|---|---|

| UO₂²⁺ | >3 | 339 |

| Fe³⁺ | >3 | 194 |

| Cu²⁺ | ~6 | - |

| Ni²⁺ | ~6 | - |

| Mn²⁺ | ~7 | - |

| Co²⁺ | ~7 | - |

| Zn²⁺ | ~7 | - |

This table is based on data from a closely related resin and is provided for illustrative purposes.

Advanced Spectroscopic Characterization and Computational Studies

Spectroscopic Methods for Structural Assignment

Spectroscopy is a cornerstone in the characterization of 4'-Methoxyacetophenone (B371526) oxime, offering a non-destructive means to probe its molecular architecture.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C) for Isomerism and Connectivity

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of 4'-Methoxyacetophenone oxime. The presence of the oxime functional group allows for the existence of (E) and (Z) isomers, and NMR is instrumental in their differentiation.

¹H NMR: The proton NMR spectrum of this compound in DMSO-d6 shows distinct signals that correspond to the different types of protons in the molecule. semanticscholar.org A characteristic singlet for the hydroxyl proton (-OH) of the oxime group appears at approximately 10.99 ppm. semanticscholar.org The aromatic protons on the methoxy-substituted phenyl ring typically appear as a multiplet between 6.82 and 7.69 ppm. semanticscholar.org The methoxy (B1213986) group (-OCH3) protons resonate as a sharp singlet around 3.76 ppm, and the methyl group (-CH3) protons of the acetophenone (B1666503) moiety also present as a singlet at about 2.12 ppm. semanticscholar.org

¹³C NMR: The carbon-13 NMR spectrum provides further confirmation of the molecular structure. In DMSO-d6, the carbon of the C=N oxime group is observed around 152.82 ppm. semanticscholar.org The carbon atoms of the aromatic ring show signals in the range of 114.15 to 160.07 ppm, with the carbon attached to the methoxy group appearing at the higher end of this range (160.07 ppm). semanticscholar.org The methoxy carbon itself gives a signal at approximately 55.56 ppm, while the methyl carbon appears at a much lower field, around 11.90 ppm. semanticscholar.org

Table 1: ¹H and ¹³C NMR Chemical Shifts (δ) for this compound in DMSO-d6

| Assignment | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| -OH | 10.99 (s) | - |

| Aromatic-H | 7.48-7.69 (m), 6.82-7.03 (m) | 114.15, 127.28, 129.89 |

| -OCH₃ | 3.76 (s) | 55.56 |

| -CH₃ | 2.12 (s) | 11.90 |

| C=N | - | 152.82 |

| C-OCH₃ | - | 160.07 |

Data sourced from Semantic Scholar. semanticscholar.org

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared spectroscopy is crucial for identifying the characteristic functional groups present in this compound. The IR spectrum displays absorption bands corresponding to the vibrational frequencies of specific bonds. A broad band in the region of 3200-3400 cm⁻¹ is typically assigned to the O-H stretching vibration of the oxime group. The C=N stretching vibration of the oxime is observed in the range of 1600-1650 cm⁻¹. The C-O stretching of the methoxy group and the aromatic C=C stretching vibrations also give rise to characteristic bands in the fingerprint region of the spectrum.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of this compound, confirming its elemental composition. The molecular weight of this compound is 165.19 g/mol . cymitquimica.comspectrabase.comchemspider.comnist.gov The mass spectrum typically shows a molecular ion peak (M⁺) corresponding to this mass. Analysis of the fragmentation pattern can reveal the loss of specific groups, such as the methyl or methoxy groups, providing further structural evidence. The exact mass of the compound is 165.078979 g/mol . spectrabase.com

Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Species Detection

Electron Paramagnetic Resonance (EPR) spectroscopy is a specialized technique used to detect and study species with unpaired electrons, such as radicals. In the context of this compound, EPR studies have been particularly insightful when the compound is used as a photosensitizer or as a precursor for generating radical intermediates. acs.orgmdpi.comacs.org For instance, upon UV irradiation, oxime derivatives can undergo N-O bond homolysis to generate iminyl radicals (R₂C=N•) and other radical species. acs.orgmdpi.com EPR spectroscopy allows for the direct observation and characterization of these transient radicals, providing valuable mechanistic information about the photochemical reactions of oximes. acs.orgacs.org Studies have shown that using 4-methoxyacetophenone as a photosensitizer can promote energy transfer, likely facilitated by π-π stacking between the aromatic rings of the sensitizer (B1316253) and the oxime. acs.orgmdpi.com

Ultraviolet-Visible (UV-Vis) Spectroscopy for Complex Stoichiometry and Electronic Transitions

UV-Vis spectroscopy provides insights into the electronic transitions within the this compound molecule. The spectrum is characterized by absorption bands in the ultraviolet region, which arise from π → π* and n → π* electronic transitions within the aromatic ring and the C=N-OH chromophore. The position and intensity of these bands can be influenced by the solvent and the presence of substituents.

Furthermore, UV-Vis spectroscopy is employed to study the stoichiometry of metal complexes formed with this compound. For example, studies on the complexation of 2'-hydroxy-4'-methoxyacetophenone oxime with Co(II) and Mn(II) have used spectrophotometric methods to determine the metal-to-ligand ratio, which was found to be 1:2. researchgate.netresearchgate.net The formation of these complexes is often accompanied by a shift in the absorption maximum (λmax), which can be monitored to determine the stability constant of the complex. orientjchem.org For a Mn(II) complex, a λmax at 410 nm was observed. orientjchem.org

Quantum Chemical Calculations for Molecular Insights

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have been employed to complement experimental spectroscopic data and provide a deeper understanding of the molecular properties of 4'-Methoxyacetophenone and its derivatives. ijrat.orgresearchgate.net These computational methods can be used to:

Optimize Molecular Geometry: Calculations can predict the most stable three-dimensional structure of the molecule, including bond lengths and angles.

Predict Spectroscopic Data: Theoretical IR, NMR, and UV-Vis spectra can be calculated and compared with experimental data to aid in the assignment of spectral features. For instance, Gauge-Independent Atomic Orbital (GIAO) methods are used to calculate NMR chemical shifts. ijrat.org

Analyze Electronic Structure: The distribution of electrons within the molecule can be visualized through the calculation of Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. The energy gap between the HOMO and LUMO provides information about the molecule's reactivity and electronic transitions. ijrat.org

Investigate Reaction Mechanisms: Computational studies can model the pathways of chemical reactions involving this compound, such as the formation of radical species, to elucidate the underlying mechanisms. acs.org

By combining advanced spectroscopic techniques with quantum chemical calculations, a comprehensive picture of the structure, properties, and reactivity of this compound can be achieved, providing a solid foundation for its potential applications.

Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity

Density Functional Theory (DFT) is a cornerstone of computational chemistry used to investigate the electronic properties of molecules. For oximes and their derivatives, DFT calculations are instrumental in determining parameters that govern their reactivity. These studies often focus on the molecule's frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a key indicator of chemical reactivity and kinetic stability.

While comprehensive DFT studies focused exclusively on this compound are not extensively detailed in available literature, the methodology has been rigorously applied to structurally related compounds. For instance, detailed DFT analyses on 4-methoxyacetophenone thiosemicarbazone (MAPTSC), which shares the same parent ketone, have been performed using the B3LYP functional. researchgate.netwiley.com These studies calculate the HOMO-LUMO energy gap to predict the molecule's polarizability and reactivity. wiley.com A smaller energy gap generally implies higher reactivity. wiley.com Similar computational approaches are used to analyze the electronic contributions of the methoxy and oxime functional groups, providing insights into how they influence the electron distribution across the aromatic system. Exploratory DFT studies have also been conducted on the reactivity of radicals that can be generated from oxime precursors. acs.org

Table 1: Key Electronic Parameters Derived from DFT

| Parameter | Description | Significance |

|---|---|---|

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Relates to the molecule's ability to donate electrons; associated with ionization potential. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Relates to the molecule's ability to accept electrons; associated with electron affinity. |

| HOMO-LUMO Gap (ΔE) | The energy difference between the HOMO and LUMO. | Indicates chemical reactivity and kinetic stability. A small gap suggests higher reactivity. wiley.com |

| Molecular Electrostatic Potential (MEP) | A 3D map of the charge distribution around a molecule. | Identifies electron-rich (nucleophilic) and electron-poor (electrophilic) regions, predicting sites for chemical reactions. |

Ab Initio Calculations for Mechanistic Pathways and Energy Landscapes

Ab initio calculations, which are based on first principles of quantum mechanics without reliance on experimental data, are employed to map out reaction mechanisms and their associated energy landscapes. These methods are particularly useful for studying transient states and reaction barriers that are difficult to observe experimentally.

For the broader class of oxime derivatives, ab initio methods have been used to elucidate fundamental mechanistic pathways. One of the most significant reactions for oximes is the photolytic cleavage of the N–O bond. High-level calculations, such as those at the CASPT2/6-31G//CASSCF/6-31G level for model acyl oximes, indicate that photoexcitation populates a singlet state that leads directly to the breaking of the N-O bond. acs.org This process is facilitated by the coupling between the imine π* and the N–O σ* orbitals. acs.org

Such computational explorations of energy landscapes can determine the activation energies for various transformations. For example, studies on oxime carbamates have used methods like CBS-QB3 to calculate the activation energies for the loss of CO2 from radicals generated upon photolysis, showing good agreement between theoretical and experimental findings. acs.org These types of calculations are crucial for understanding the stability of intermediates and predicting the most favorable reaction pathways for compounds like this compound.

Conformational Analysis and Tautomerism Studies

The three-dimensional structure and potential isomeric forms of this compound are critical to its function and reactivity. Computational studies in this area focus on identifying stable conformers and investigating the energetics of tautomeric equilibria.

Conformational Analysis: The primary conformational feature of this compound is the potential for E and Z isomerism about the C=N double bond. The relative orientation of the hydroxyl group with respect to the substituted phenyl ring defines these isomers. X-ray crystallography of a closely related derivative, (E)-1-(4-methoxyphenyl)ethanone O-dehydroabietyloxime, confirmed that the C=N double bond adopts an E conformation in the solid state. iucr.org Computational conformational searches, typically performed using DFT methods, can calculate the relative energies of the E and Z isomers to determine which is more stable in different environments (gas phase or solution).

Tautomerism: Oximes can theoretically exhibit tautomerism, most notably oxime-nitrone tautomerism. acs.org This involves the migration of a hydrogen atom from the oxime oxygen to the nitrogen, forming a nitrone species. Computational chemistry is an ideal tool to investigate the energy barrier associated with this transformation. Although specific studies on the tautomerism of this compound are not widely reported, research on analogous systems demonstrates the approach. For example, a DFT study on the thione-thiol tautomerism of 4-methoxyacetophenone thiosemicarbazone calculated a high energy barrier (≈46.41 kcal/mol in ethanol) for the transformation, indicating it is highly precluded at room temperature. researchgate.netwiley.com A similar computational strategy could be applied to this compound to determine the feasibility and energy landscape of its potential tautomeric forms.

Table 2: Investigated Conformational and Tautomeric Properties

| Property | Description | Method of Study | Findings for Related Systems |

|---|---|---|---|

| Geometric Isomerism | Existence of E and Z isomers around the C=N double bond. | X-ray Crystallography, DFT Calculations | The E conformation was observed in the crystal structure of a derivative. iucr.org |

| Conformational Search | Identification of stable conformers by rotating single bonds. | Potential Energy Surface (PES) Scan (DFT) | Studies on an analogue revealed multiple stable conformers. researchgate.netwiley.com |

| Tautomerism | Potential equilibrium between oxime and nitrone forms. | DFT and Ab Initio Energy Barrier Calculations | High energy barriers calculated for tautomerization in analogous thiosemicarbazones suggest stability of the primary form. researchgate.netwiley.com |

Derivatization and Functionalization Strategies in Organic Synthesis

Synthesis and Reactivity of Oxime Esters

Oxime esters are among the most significant derivatives of 4'-Methoxyacetophenone (B371526) oxime, primarily due to their utility as precursors for radical-based transformations. nih.gov The general synthesis involves the acylation of the oxime's hydroxyl group. The reactivity of these esters is dominated by the homolytic cleavage of the weak N–O bond, which can be initiated thermally or photochemically. nih.gov This cleavage generates an iminyl radical and an acyloxyl radical, both of which are valuable reactive intermediates for constructing complex molecules. nih.gov

Acyl oximes of 4'-Methoxyacetophenone are typically prepared by reacting the parent oxime with a suitable acylating agent, such as an acyl chloride or acid anhydride, often in the presence of a base to neutralize the acid byproduct.

The primary transformation of these O-acyl oximes involves the homolysis of the N-O bond. This process generates a 4-methoxyacetophenone-derived iminyl radical and an acyloxyl radical. The acyloxyl radical often undergoes rapid decarboxylation to produce a carbon-centered radical. nih.gov These radical intermediates can be harnessed in a variety of synthetic applications, including the formation of nitrogen-containing heterocycles like pyrroles and phenanthridines. wiley.comacs.orgresearchgate.net

| Transformation Type | Reactant(s) | Key Intermediates | Product Class |

| Reduction | O-acyl oxime, reducing agent (e.g., BH3) | - | Primary Amines |

| Cyclization | O-aroyl oxime (with ortho-substituent) | Iminyl radical | Phenanthridines, Quinolines |

| Nitrile Formation | O-acyl oxime, heat or catalyst | - | Nitriles |

| Ester Synthesis | O-acyl oxime, alcohol, catalyst (e.g., lipase) | Acyl-enzyme complex | Esters |

This table summarizes common transformations of acyl oximes and their resulting products.

A specific application of oxime ester synthesis is the creation of bridged molecules where two oxime units are linked by a dicarboxylic acid derivative. Bridged terphthaloyl oxime esters of 4'-Methoxyacetophenone oxime can be synthesized by reacting two molar equivalents of the oxime with one equivalent of terphthaloyl chloride. arpgweb.comarpgweb.com The reaction is typically conducted under mild basic conditions, using a tertiary amine like triethylamine (B128534) or pyridine (B92270) in an appropriate solvent. arpgweb.comarpgweb.com The process usually involves an initial period at low temperatures (0–5 °C) followed by stirring at room temperature, yielding the desired bridged ester as a solid material in moderate yields. arpgweb.comrepec.org

| Reactant 1 | Reactant 2 | Conditions | Product |

| This compound (2 equiv.) | Terphthaloyl chloride (1 equiv.) | Base (e.g., Pyridine), CH2Cl2, 0°C to rt | Bis(1-(4-methoxyphenyl)ethylideneamino) terephthalate |

This table outlines the synthesis of bridged terphthaloyl oxime esters.

Acyl Oximes and Their Transformations

Formation of Oxime Ethers, Carbonates, and Carbamates

Beyond esters, the hydroxyl group of this compound can be converted into ethers, carbonates, and carbamates, each class having distinct properties and reactivity.

Oxime Ethers : These are synthesized through the O-alkylation of this compound, typically using alkyl halides in the presence of a base. acs.org Metal-mediated reactions can also be employed, expanding the scope of possible alkylating agents. acs.org O-aryl oxime ethers are also significant, with their N-O bonds being notably weak and prone to homolytic cleavage. nih.gov

Oxime Carbonates : The synthesis of oxime carbonates can be achieved through several routes. One common method involves reacting the oxime with a chloroformate in the presence of a base like pyridine. rsc.orgrsc.org An alternative, phosgene-free approach utilizes 1,1'-carbonyldiimidazole (B1668759) (CDI) to first activate an alcohol, which then reacts with the oxime. acs.orgrsc.org For instance, 1-(4-Methoxyphenyl)ethanone O-benzyloxycarbonyl oxime has been synthesized from the corresponding oxime and benzyl (B1604629) chloroformate, affording the product in 92% yield. rsc.org

Oxime Carbamates : These derivatives are prepared by reacting the oxime with an isocyanate. acs.org Similar to carbonate synthesis, CDI-based methods provide a safer, phosgene-free alternative for preparing oxime carbamates from amines. acs.orgacs.org Like oxime esters and carbonates, oxime carbamates can serve as photochemical precursors to iminyl radicals. acs.org

| Derivative Class | Synthetic Method | Reagents |

| Oxime Ether | O-alkylation | Alkyl halide, Base |

| Oxime Carbonate | Chloroformate Acylation | Alkyl/Aryl Chloroformate, Pyridine |

| Oxime Carbonate | CDI-based one-pot | Alcohol, CDI, Oxime, Base (e.g., NaH) rsc.org |

| Oxime Carbamate | Isocyanate Addition | Isocyanate |

| Oxime Carbamate | CDI-based | Amine, CDI, Oxime acs.org |

This table summarizes synthetic routes to oxime ethers, carbonates, and carbamates.

Stereoselective Synthesis and Isomer Control (E/Z Isomerism)

The carbon-nitrogen double bond in this compound and its derivatives gives rise to geometric isomerism (E/Z isomerism). Unlike the transient isomers of imines, the E and Z isomers of oximes are often configurationally stable and can be separated by techniques like chromatography or crystallization. chemicalforums.com

The synthesis of the oxime from 4'-Methoxyacetophenone and hydroxylamine (B1172632) often results in a mixture of E and Z isomers. researchgate.net The ratio of these isomers is influenced by reaction conditions and steric hindrance between the hydroxyl group and the substituents on the carbon atom. chemicalforums.com Generally, the isomer with the least steric repulsion is thermodynamically favored. For acetophenone (B1666503) oximes, the E-isomer, where the hydroxyl group is anti to the phenyl ring, is typically more stable. A study on acetophenone oxime found an E/Z isomer ratio of 8:1. arpgweb.com

Controlling the stereochemistry is crucial as the geometry of the oxime can significantly impact the stereoselectivity of subsequent reactions. researchgate.net Methods for isomer control include:

Fractional Crystallization : If one isomer crystallizes more readily, it can be isolated in pure form from a mixture. prepchem.com

Kinetic vs. Thermodynamic Control : Adjusting reaction conditions (temperature, pH, solvent) can favor the formation of either the kinetically or thermodynamically preferred isomer.

Supramolecular Chemistry : Advanced methods involve using self-assembled molecular capsules that can selectively bind one isomer, facilitating separation or even catalyzing isomerization to the more stable form. researchgate.net

Stereospecific Synthesis : In some cases, specific isomers can be targeted through carefully designed synthetic routes, for example, from α-haloketones. researchgate.net

| Factor/Method | Description | Relevance to Isomer Control |

| Steric Hindrance | Repulsion between bulky groups around the C=N bond. | Generally favors the formation of the less hindered isomer (typically E for acetophenones). chemicalforums.com |

| Reaction Conditions | pH, temperature, and solvent during oxime formation. | Can be tuned to favor kinetic or thermodynamic products. researchgate.net |

| Purification | Crystallization or chromatography. | Allows for the separation and isolation of pure E or Z isomers from a mixture. prepchem.com |

| Photoisomerization | Use of light to interconvert isomers. | Can be used to generate the less stable isomer in situ. researchgate.net |

This table outlines key factors and methods for controlling E/Z isomerism in oximes.

Frontiers in 4 Methoxyacetophenone Oxime Research

Exploration of Novel Catalytic Systems and Methodologies

The transformation of 4'-Methoxyacetophenone (B371526) oxime, particularly through the Beckmann rearrangement to form N-(4-methoxyphenyl)acetamide, is a focal point of methods development. Researchers are actively exploring milder, more efficient, and environmentally benign catalytic systems to replace harsh traditional reagents.

A significant area of innovation involves the use of solid acid catalysts and organocatalysts. For instance, the zeolite H-Beta has been employed as a reusable, environmentally friendly catalyst for the liquid-phase Beckmann rearrangement. nih.govresearchgate.net The reaction using this catalyst highlights the crucial role of the solvent, where a balance between competitive adsorption of the substrate and solvent on the catalyst surface and the solvent's polarity is key to enhancing reaction performance. nih.govresearchgate.net Similarly, trifluoroacetic acid (TFA) has been identified as an effective organocatalyst for the rearrangement of aromatic ketoximes like 4'-hydroxyacetophenone (B195518) oxime. libretexts.org

Other novel systems for the Beckmann rearrangement include:

Cyanuric chloride and Dimethyl Sulfoxide (DMSO): This combination provides a mild and efficient method for converting ketoximes to amides. lookchem.com

Ammonium Persulfate and DMSO: Heating 4-hydroxyacetophenone oxime with this system in 1,4-dioxane (B91453) yields the corresponding amide. libretexts.org

Visible-Light-Driven Vilsmeier-Haack Reagent Generation: An innovative approach uses the organophotocatalyst Eosin Y to generate the Vilsmeier-Haack reagent in situ from CBr₄ and a catalytic amount of DMF, which then promotes the Beckmann rearrangement at room temperature. thieme-connect.comorganic-chemistry.org

Beyond the Beckmann rearrangement, new catalytic methods for the synthesis of the oxime itself are being developed. The use of MnCl₂·4H₂O has been reported as an inexpensive and eco-friendly catalyst for the methoximation of ketones. lookchem.com Furthermore, titanium-catalyzed ammoximation of p-hydroxyacetophenone represents a green chemistry approach to oxime synthesis. lookchem.com

Table 1: Novel Catalytic Systems for 4'-Methoxyacetophenone Oxime and Related Transformations

| Reaction Type | Catalyst System | Key Features | Reference(s) |

|---|---|---|---|

| Beckmann Rearrangement | Zeolite H-Beta | Heterogeneous, reusable, solvent-dependent. | nih.govresearchgate.net |

| Beckmann Rearrangement | Trifluoroacetic acid (TFA) | Homogeneous organocatalyst. | libretexts.org |

| Beckmann Rearrangement | Eosin Y / CBr₄ / DMF (catalytic) | Visible-light photoredox catalysis, room temperature. | thieme-connect.comorganic-chemistry.org |

| Beckmann Rearrangement | Cyanuric chloride / DMSO | Mild conditions. | lookchem.com |

| Beckmann Rearrangement | (NH₄)₂S₂O₈ / DMSO | Alternative radical pathway. | nih.gov |

| Methoximation | MnCl₂·4H₂O | Inexpensive, environmentally friendly catalyst. | lookchem.com |

Integration into Advanced Organic Synthesis Paradigms (e.g., Photoredox Catalysis)

The integration of this compound and its derivatives into advanced synthetic strategies, particularly those involving photoredox catalysis, has unlocked novel reactivity. sioc-journal.cn Visible light-mediated photoredox catalysis provides a mild and sustainable approach to generate highly reactive intermediates like iminyl radicals from oxime precursors. sioc-journal.cnmdpi.com

One of the most significant applications is in executing the Beckmann rearrangement under exceptionally mild conditions. A protocol using the organic dye Eosin Y as a photocatalyst, irradiated by visible light (such as green LEDs), can generate the necessary Vilsmeier-Haack reagent from CBr₄ and catalytic DMF to activate the oxime. thieme-connect.comorganic-chemistry.org This method avoids the corrosive reagents and high temperatures typical of classical Beckmann conditions. thieme-connect.com

Furthermore, 4'-Methoxyacetophenone (MAP) itself, the parent ketone of the oxime, has been effectively used as a photosensitizer. mdpi.comacs.org In the photolysis of various oxime esters and carbamates, MAP promotes energy transfer, likely facilitated by π-π stacking between the aromatic rings of the sensitizer (B1316253) and the oxime derivative. mdpi.comacs.org This energy transfer facilitates the homolytic cleavage of the weak N-O bond, cleanly generating iminyl radicals and an oxygen-centered radical. mdpi.comcore.ac.uk These iminyl radicals are versatile intermediates for a range of transformations, including the synthesis of various heterocycles. acs.orgcore.ac.ukresearchgate.net

A key breakthrough enabled by photoredox catalysis is the stereoselective synthesis of the less stable Z-isomer of aryl oximes. nih.gov By using an iridium-based photocatalyst and blue LED light, the thermodynamically favored E-oxime can be efficiently isomerized to the Z-oxime. nih.gov Access to this otherwise hard-to-obtain isomer opens up new synthetic possibilities, such as reversing the standard regioselectivity of the Beckmann rearrangement. In a one-pot protocol, photoisomerization followed by treatment with a Vilsmeier reagent leads to the preferential migration of the alkyl group over the aryl group, a non-classical outcome. nih.gov

Computational Design and Prediction of Novel Reactivity

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding and predicting the reactivity of this compound and related structures. These theoretical studies provide deep insights into reaction mechanisms, transition states, and the stability of intermediates that are often difficult to probe experimentally.

For instance, DFT calculations have been employed to study the radicals released during the photolysis of oxime carbamates, for which 4-methoxyacetophenone can act as a photosensitizer. nih.gov These studies help to predict the fate of the initially formed radicals, such as whether a carbamoyloxyl radical will remain intact long enough to participate in a reaction or rapidly decarboxylate. nih.gov The theoretical prediction that the rate of CO₂ loss increases with the number of N-alkyl substituents was confirmed by experimental evidence, including EPR spectroscopy. nih.gov

DFT has also been used to analyze the structure of iminyl radicals generated from oxime derivatives. acs.org Calculations of the singly occupied molecular orbital (SOMO) for model iminyl radicals confirm that they are σ-type radicals, with the unpaired electron residing in an orbital centered on the nitrogen atom within the plane of the C=N π-system. acs.org

While direct DFT studies on this compound are emerging, research on closely related compounds demonstrates the power of this approach. For example, extensive DFT analysis of 4-methoxyacetophenone thiosemicarbazone, a derivative, has been used to determine the relative stability of its thione and thiol tautomers in different solvents and to predict its affinity for metal chelation. researchgate.netwiley.com Such studies on structure-activity relationships are crucial for rational drug design and catalyst development. researchgate.net Similarly, computational analysis was key to rationalizing the high enantioselectivity observed in the transfer hydrogenation of α-methoxyimino-β-keto esters, which are structurally related to oxime ethers. acs.org These computational models provide a framework for predicting the stereochemical outcome and reactivity of new substrates. acs.org

Applications in Chemo- and Enantioselective Transformations

This compound is proving to be a valuable substrate in the development of stereoselective reactions, enabling the synthesis of chiral molecules with high precision.

A notable example is the asymmetric oxa-Michael addition of p-methoxyacetophenone oxime to α,β-unsaturated aldehydes. acs.org This reaction, facilitated by a chiral iron(II) catalyst in the presence of an acid, demonstrates the ability of the oxime to act as a nucleophile in an enantioselective context. acs.org The development of such reactions using earth-abundant and non-toxic metals like iron is a significant goal in sustainable chemistry. researchgate.netrsc.org

The ability to control the stereochemistry of the oxime itself via photochemistry has led to novel chemodivergent reactions. After visible-light-catalyzed isomerization to the Z-oxime, alkenyl-substituted oximes can undergo selective N- or O-cyclizations depending on the subsequent reaction conditions, affording either nitrones or cyclic oxime ethers with high regioselectivity. nih.gov

Furthermore, the asymmetric reduction of oximes to form chiral hydroxylamines is a highly sought-after transformation, as these products are valuable motifs in pharmaceuticals and agrochemicals. nih.govportalgepes.com Recently, a robust cyclometalated iridium(III) complex featuring a chiral cyclopentadienyl (B1206354) ligand has been developed for the highly enantioselective hydrogenation of oximes. nih.govportalgepes.comthieme-connect.com Operating under acidic conditions, this catalyst system achieves excellent enantiomeric ratios (up to 98:2) and turnover numbers (up to 4000) while completely suppressing the undesired over-reduction to the primary amine. nih.govportalgepes.com The success of the reaction is highly dependent on the E/Z geometry of the oxime, a factor that can be controlled and optimized. thieme-connect.comincatt.nl While this has been demonstrated on model systems, its application to substrates like this compound represents a clear path forward.

Biocatalysis also presents a powerful avenue for enantioselective transformations. While many studies focus on the reduction of the parent ketone, 4'-methoxyacetophenone, to the chiral alcohol using enzymes or whole-cell systems like Rhodotorula sp., the principles are readily extendable. nih.gov Research into the biocatalytic reduction of oximes to chiral amines is an active field, with the potential for high enantioselectivity under mild, aqueous conditions. nih.gov

Table 2: Chemo- and Enantioselective Transformations Involving this compound and Derivatives

| Transformation | Catalyst/Method | Product Type | Selectivity | Reference(s) |

|---|---|---|---|---|

| Asymmetric oxa-Michael addition | Chiral Iron(II) catalyst | Chiral oxime ethers | Enantioselective | acs.org |

| Asymmetric Hydrogenation | Chiral Iridium(III) complex | Chiral Hydroxylamines | High enantioselectivity (up to 98:2 er) | nih.govportalgepes.comthieme-connect.comincatt.nl |

| Chemodivergent Cyclization | [Ir(dF(CF₃)ppy)₂(dtbbpy)]PF₆ (photocatalyst) | Nitrones or Cyclic Oxime Ethers | Regioselective | nih.gov |

| Asymmetric Reduction | Immobilized Rhodotorula sp. AS2.2241 (for parent ketone) | (S)-1-(4-methoxyphenyl)ethanol | High enantioselectivity (>99% ee) | nih.gov |

Q & A

Basic Questions

Q. What are the standard synthetic routes for preparing 4'-Methoxyacetophenone oxime?

- Methodology : The oxime is typically synthesized via oximation of 4'-Methoxyacetophenone using hydroxylamine hydrochloride (NHOH·HCl) in a polar solvent (e.g., ethanol or water) under reflux conditions. Stoichiometric control of hydroxylamine and pH adjustment (e.g., sodium acetate buffer) ensures optimal yield .

- Key Considerations : Reaction temperature (60–80°C) and reaction time (4–6 hours) are critical to avoid side products like over-oxidized or dimerized species .

Q. How is the structural characterization of this compound performed?

- Analytical Techniques :

- IR Spectroscopy : Confirms the presence of oxime (N–O stretch at ~930 cm) and methoxy (C–O at ~1250 cm) groups .

- NMR Spectroscopy : H NMR reveals the methoxy singlet (~3.8 ppm) and aromatic protons (6.8–7.8 ppm). C NMR identifies the oxime carbon (~150 ppm) and ketone-derived carbons .

- Mass Spectrometry : Molecular ion peaks (e.g., [M+H] at m/z 166) validate the molecular formula (CHNO) .

Q. What safety protocols are essential when handling this compound?

- Hazard Mitigation :

- Acute Toxicity : Oral LD (rat) = 1,720 mg/kg; use fume hoods and PPE (gloves, lab coats) to minimize exposure .

- Environmental Precautions : Readily biodegradable (OECD 301), but aquatic toxicity (LC for carp = 296 mg/L) necessitates proper waste disposal .

Advanced Research Questions

Q. How does the methoxy group influence the reactivity of this compound in cross-coupling reactions?

- Electronic Effects : The methoxy group acts as an electron-donating substituent, directing electrophilic substitution to the para position and stabilizing intermediates in reactions like Ullmann or Suzuki couplings .

- Steric Considerations : The methoxy group’s orientation may hinder access to the oxime’s nitrogen, requiring optimized catalysts (e.g., Pd/C or CuI) for efficient coupling .

Q. What challenges arise in the purification of this compound derivatives?

- Solubility Issues : Low solubility in non-polar solvents necessitates column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization (ethanol/water) .

- Byproduct Formation : Trace hydroxylamine residues or unreacted ketone require iterative washing (e.g., dilute HCl) and TLC monitoring .

Q. How can discrepancies in spectroscopic data during characterization be resolved?

- Multi-Technique Validation : Cross-validate NMR/IR data with computational tools (e.g., DFT simulations) to confirm peak assignments .

- Comparative Analysis : Reference spectral libraries (e.g., SDBS) or synthesize authentic standards to rule out impurities .

Q. What role does this compound play in multi-step organic syntheses?

- Intermediate Utility : Serves as a precursor for:

- Heterocycles : Cyclization with phthaloyl chloride yields terphthaloyl oxime esters, relevant to polymer chemistry .

- Natural Product Synthesis : Key intermediate in rubrolide E synthesis via Knoevenagel condensation and ring-closing metathesis .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the toxicity of this compound?

- Contextual Evaluation :

- Dose-Dependent Effects : LD values vary by administration route (oral vs. dermal); prioritize in vitro assays (e.g., Ames test) for mutagenicity assessment .

- Study Design : Discrepancies may arise from differing exposure durations or model organisms; replicate experiments under standardized OECD guidelines .

Methodological Recommendations

Q. What strategies optimize the yield of this compound in scaled-up syntheses?

- Process Enhancements :

- Catalytic Systems : Use microwave-assisted synthesis to reduce reaction time (<2 hours) and improve yield (>85%) .

- Green Chemistry : Replace ethanol with biodegradable solvents (e.g., PEG-400) to align with sustainability goals .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。